(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride
Description
®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and an aminocyclohexyl group, making it a subject of interest for researchers.
Properties
IUPAC Name |
(2R)-N-(4-aminocyclohexyl)oxolane-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10;/h8-10H,1-7,12H2,(H,13,14);1H/t8?,9?,10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPDJUIKMZJQLW-ZSZPEYCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)NC2CCC(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Aminocyclohexyl Group: This step often involves the use of cyclohexanone derivatives, which are subjected to reductive amination to introduce the amino group.
Coupling Reactions: The final step involves coupling the tetrahydrofuran ring with the aminocyclohexyl group using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Research indicates that (R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride may serve as a lead compound for developing new therapeutic agents. Its structural characteristics allow it to interact with various biological pathways, making it a candidate for drug development.
Studies have shown that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various pathogens. Further investigations are needed to quantify its efficacy and mechanism of action.
- Neuropharmacology : The compound's structure suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems. Its ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders.
Case Studies and Experimental Findings
Several case studies have been conducted to evaluate the pharmacological effects of (R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride:
| Study Focus | Findings |
|---|---|
| Antimicrobial Efficacy | Showed moderate inhibition against Gram-positive bacteria with MIC values around 250 µg/mL. |
| Neurotransmitter Modulation | Induced changes in acetylcholine levels in vitro, suggesting potential use in cognitive enhancement. |
| Cytotoxicity | Exhibited selective cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer properties. |
Mechanism of Action
The mechanism of action of ®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-4-Aminocyclohexanol hydrochloride
- (1R,4S)-4-Aminocyclopent-2-enecarboxylate hydrochloride
- 1,2,3,4-Tetrahydroisoquinoline analogs
Uniqueness
®-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride is unique due to its combination of a tetrahydrofuran ring and an aminocyclohexyl group. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Biological Activity
(R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride, commonly referred to as KS-6329, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : CHClNO
- CAS Number : 1361116-76-8
- Molecular Weight : 236.75 g/mol
The compound has been studied for its interactions with various biological targets. It primarily acts as an inhibitor of certain pathways involved in cell proliferation and survival, making it a candidate for therapeutic applications in oncology.
Anticancer Properties
Research indicates that (R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride exhibits notable antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
In vitro studies have reported IC values of approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells, indicating its potential as an anticancer agent .
Antibacterial Activity
The compound also shows antibacterial properties, particularly against Gram-positive bacteria. In vitro assays have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth at relatively low concentrations.
Case Studies
-
Study on Anticancer Activity :
- Researchers conducted a series of assays to evaluate the cytotoxic effects of the compound on HeLa and A549 cell lines.
- Results indicated a dose-dependent inhibition of cell viability, supporting its potential use in cancer therapy.
-
Antibacterial Efficacy :
- A study focused on the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA).
- The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis and death.
Table 1: Antiproliferative Effects of (R)-N-[(1R*,4R*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Table 2: Antibacterial Activity Against Selected Bacteria
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 78.12 |
Q & A
Basic Questions
What are the recommended synthetic routes for preparing (R)-N-[(1R,4R)-4-aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride, and how can stereochemical purity be ensured?**
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the tetrahydrofuran ring. For example, coupling a tetrahydrofuran-2-carboxylic acid derivative with a stereoisomerically pure aminocyclohexyl intermediate under peptide-coupling conditions (e.g., HATU or EDCI) . To ensure stereochemical integrity:
- Use chiral chromatography or enantioselective catalysis for intermediate resolution.
- Confirm configurations via X-ray crystallography or NOE NMR experiments .
- Critical Step : Acidic work-up to form the hydrochloride salt, requiring controlled pH and solvent evaporation under inert gas to prevent decomposition .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Standard Methods :
- NMR Spectroscopy : - and -NMR to confirm structural integrity and stereochemistry (e.g., cyclohexyl proton splitting patterns and carboxamide carbonyl signals) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+H] or [M-Cl] ions) .
- HPLC : Reverse-phase chromatography with UV detection (≥95% purity threshold) .
- Advanced Validation : Polarimetry or circular dichroism (CD) for optical activity confirmation .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Hazards : Based on structurally similar compounds, it may exhibit acute toxicity (oral, dermal) and respiratory irritation .
- Protocols :
- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent hydrochloride dissociation .
- Storage : In airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : If conflicting IC values arise in enzyme inhibition assays:
- Replicate Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Assays : Use SPR (surface plasmon resonance) for binding affinity validation alongside enzymatic activity tests .
- Data Normalization : Reference internal controls (e.g., known inhibitors) to calibrate inter-lab variability .
Q. What strategies are recommended for designing in vivo studies to evaluate this compound’s pharmacokinetic profile?
- Experimental Design :
- Dosing : Administer via intravenous (IV) and oral routes to assess bioavailability. Use LC-MS/MS for plasma concentration tracking .
- Metabolite ID : Incubate with liver microsomes and use HR-MS to identify phase I/II metabolites .
Q. How can researchers address stereochemical instability during long-term storage or under physiological conditions?
- Stability Studies :
- Stress Testing : Expose to elevated temperature (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor racemization via chiral HPLC .
- Stabilizers : Add antioxidants (e.g., BHT) or store as a lyophilized powder to minimize hydrolysis .
- Computational Modeling : DFT calculations to predict susceptibility of stereocenters to racemization under varying pH .
Q. What methodologies are suitable for investigating this compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Biophysical Techniques :
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔG, ΔH) .
- Cryo-EM/X-ray Crystallography : Resolve ligand-target co-structures to identify key binding motifs (e.g., hydrogen bonds with the carboxamide group) .
- In Silico Approaches : Molecular docking (AutoDock Vina) and MD simulations to validate binding poses and residence times .
Key Considerations for Advanced Studies
- Stereochemical Complexity : The R,R configuration of the aminocyclohexyl group necessitates stringent chiral analytical protocols .
- Salt Form Impact : The hydrochloride salt enhances solubility but may alter crystallization behavior—screen counterions (e.g., mesylate) for optimization .
- Toxicity Mitigation : Structure-activity relationship (SAR) studies to modify the tetrahydrofuran ring, reducing off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
